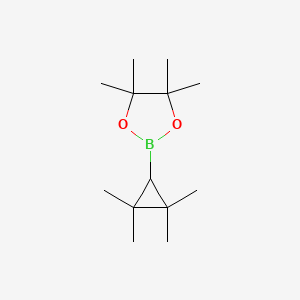4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
CAS No.: 2152645-04-8
Cat. No.: VC6832465
Molecular Formula: C13H25BO2
Molecular Weight: 224.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2152645-04-8 |
|---|---|
| Molecular Formula | C13H25BO2 |
| Molecular Weight | 224.15 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3 |
| Standard InChI Key | BPEYFKBODDZCIU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core, a five-membered ring system comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon centers at the 4 and 5 positions. Attached to the boron atom is a 2,2,3,3-tetramethylcyclopropyl group, a strained cyclopropane ring with four methyl substituents. The cyclopropane’s high angle strain is mitigated by the electron-donating methyl groups, which enhance stability through steric shielding and hyperconjugation .
The molecular formula is C₁₃H₂₃BO₂, with a calculated molecular weight of 230.13 g/mol. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety is a widely employed protecting group for boronic acids, offering improved air and moisture stability compared to their free acid counterparts .
Crystallographic and Stereoelectronic Features
While direct crystallographic data for this specific compound is unavailable in the provided sources, analogous structures suggest a planar dioxaborolane ring with a trigonal planar geometry around boron. The cyclopropane ring adopts a puckered conformation, with C–C bond lengths approximating 1.54 Å, consistent with strained cyclopropane systems . The methyl groups on both the dioxaborolane and cyclopropane rings create a sterically congested environment, influencing reactivity in cross-coupling reactions by modulating access to the boron center.
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of the 2,2,3,3-tetramethylcyclopropyl group likely employs a Simmons-Smith-type reaction, a well-established method for cyclopropane formation. As demonstrated in the synthesis of related compounds (e.g., 2-(2-(3-chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) , this involves:
-
Generation of a zinc carbenoid via reaction of diiodomethane with diethylzinc in dichloromethane/heptane under inert atmosphere.
-
Cyclopropanation of a precursor alkene (e.g., allyl boronic ester) at low temperatures (3°C), followed by gradual warming to room temperature .
Key reaction parameters include:
-
Stoichiometry: 1.2 equiv diiodomethane relative to diethylzinc .
-
Temperature control: Critical to minimize side reactions; exotherms are managed via ice baths .
-
Work-up: Quenching with aqueous HCl to dissolve zinc byproducts and isolate the boronic ester .
Boron Incorporation and Protection
The pinacol boronic ester is typically formed via a condensation reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). For this compound, the cyclopropane-bearing boronic acid precursor would react with pinacol under dehydrating conditions (e.g., azeotropic removal of water with toluene) . Alternative methods may involve transesterification from other boronic esters.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pinacol methyl groups: Two singlets at δ 0.98–1.02 ppm (12H, (CH₃)₄C₂O₂B) .
-
Cyclopropane protons: A multiplet (δ 1.6–1.8 ppm) for the bridgehead protons, with coupling constants (J) of ~6–10 Hz indicative of cyclopropane ring strain .
-
Methyl groups on cyclopropane: Singlets at δ 1.2–1.4 ppm (12H, (CH₃)₄C₃) .
-
-
¹³C NMR:
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 231.1832 (calculated for C₁₃H₂₃BO₂⁺).
-
Fragmentation patterns would include loss of the cyclopropane moiety (Δ m/z -97) and cleavage of the dioxaborolane ring .
Physicochemical Properties
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. The tetramethylcyclopropyl group’s steric bulk may:
-
Enhance selectivity for less hindered coupling partners.
-
Reduce proto-deboronation side reactions by shielding the boron center .
Materials Science
Incorporation into π-conjugated polymers or metal-organic frameworks (MOFs) could exploit the cyclopropane’s rigidity and the boron center’s Lewis acidity for gas storage or sensor applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume